molecular formula C22H19FN2O3S B2740036 2-(2,6-dimethylphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 941906-64-5

2-(2,6-dimethylphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2740036
CAS No.: 941906-64-5
M. Wt: 410.46
InChI Key: IATCTXWYJMJESD-UHFFFAOYSA-N
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Description

The compound 2-(2,6-dimethylphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a benzothiadiazine derivative characterized by a fused benzo[e] heterocyclic core, substituted with a 2,6-dimethylphenyl group at position 2 and a 3-fluorobenzyl group at position 2. Structural confirmation typically relies on spectral techniques such as IR (absence of νS-H at ~2500–2600 cm⁻¹, presence of νC=S at ~1250 cm⁻¹) and NMR .

Properties

IUPAC Name

2-(2,6-dimethylphenyl)-4-[(3-fluorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O3S/c1-15-7-5-8-16(2)21(15)25-22(26)24(14-17-9-6-10-18(23)13-17)19-11-3-4-12-20(19)29(25,27)28/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATCTXWYJMJESD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,6-dimethylphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide , also known by its CAS number 899725-55-4 , is a synthetic derivative of benzo[e][1,2,4]thiadiazine. Its unique structure suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22_{22}H19_{19}FN2_{2}O3_{3}S
  • Molecular Weight : 410.5 g/mol
  • Structural Characteristics : The compound features a thiadiazine ring fused with aromatic groups, which is crucial for its biological interactions.

5-HT6 Receptor Antagonism

One of the primary biological activities attributed to this compound is its role as a 5-HT6 receptor antagonist . Research indicates that compounds in this class exhibit high binding affinity to the serotonin receptor subtype, which is implicated in various neurological processes including cognition and mood regulation.

  • Mechanism of Action : The inhibition of the 5-HT6 receptor leads to decreased cAMP accumulation in cells stimulated by serotonin. This mechanism has been demonstrated in studies using human HeLa cells where the compound effectively inhibited serotonin-induced signaling pathways .

Neuropharmacological Effects

In vivo studies have shown that this compound can influence behaviors associated with hyperactivity and anxiety in rodent models. For instance:

  • Case Study : In a study involving apomorphine-induced hyperactivity in rats, administration of the compound resulted in a significant reduction in activity levels without causing motor deficits as measured by rotarod performance tests .

Biological Activity Summary Table

Activity TypeDescriptionReference
5-HT6 Receptor AntagonismHigh binding affinity; inhibits cAMP accumulation
Neuropharmacological EffectsReduces hyperactivity; no motor deficits

Toxicology and Safety Profile

While specific toxicological data for this compound is limited, general safety assessments indicate that compounds within the thiadiazine class can exhibit varied toxicity profiles depending on their substituents and overall structure. It is crucial to conduct thorough safety evaluations before considering clinical applications.

Comparison with Similar Compounds

Comparison with Pyrido-Fused Thiadiazinones

The compound 2-(4-fluorobenzyl)-4-[4-(methylsulfanyl)phenyl]-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide () shares a thiadiazinone 1,1-dioxide core but differs in its fused pyrido[2,3-e] ring system. Key distinctions include:

  • Substituents : The pyrido analog features a 4-fluorobenzyl group (vs. 3-fluorobenzyl in the target compound) and a methylsulfanylphenyl substituent.
  • Spectral Data : Both compounds exhibit νC=S bands (~1250 cm⁻¹), but the pyrido derivative’s molecular mass (429.484 g/mol) is higher due to the pyridine ring .

Table 1: Comparison of Thiadiazinone Derivatives

Compound Fused Ring Substituents (Position 2/4) Molecular Formula νC=S (cm⁻¹)
Target Compound Benzo[e] 2,6-dimethylphenyl / 3-fluorobenzyl C₂₄H₂₂FN₂O₃S₂ ~1250
Pyrido Derivative Pyrido[2,3-e] 4-fluorobenzyl / methylsulfanylphenyl C₂₀H₁₆FN₃O₃S₂ ~1250

Comparison with Thiazinane and Thiazepane Derivatives

Thiazinane derivatives, such as 4-(4-bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (35) (), differ in ring size (six-membered thiazinane vs. fused benzo-thiadiazine). Key contrasts include:

  • Synthetic Routes: Thiazinanes are synthesized via ring-opening reactions (e.g., using 2-thia-1-azabicyclo[3.1.0]hexane-2,2-dioxide and phenols), whereas the target compound likely involves triazole intermediates .
  • Bioactivity : Thiazinanes with bromo/methoxy substituents (e.g., compound 35) are studied for sulfonamide-based drug design, while the fluorobenzyl groups in the target compound may enhance CNS permeability .

Table 2: Thiazinane vs. Benzo-Thiadiazine Derivatives

Compound Core Structure Key Substituents Synthesis Method Potential Application
Target Compound Benzo[e]thiadiazine 3-Fluorobenzyl, 2,6-dimethylphenyl Triazole alkylation (inferred) Neuropharmacology
Thiazinane 35 1,2-Thiazinane 4-Bromo-3,5-dimethylphenoxy Ring-opening with phenols Anticancer agents

Comparison with Benzothiazine 1,1-Dioxides

Compounds like 3-dimethylamino-2H-1,2-benzo[e]thiazine 1,1-dioxides (7) () highlight the role of substituents on reactivity:

  • Synthesis : Compound 7 is synthesized in one step using N,N-dimethylthiocarbamoyl chloride, contrasting with the multi-step alkylation and cyclization inferred for the target .

Comparison with Dithiazepinone Derivatives

Dithiazepinones (e.g., 3,4-dihydro-2H-1,5,2-benzo[f]dithiazepin-3-one 1,1-dioxides, ) feature a seven-membered ring with two sulfur atoms. Key differences include:

  • Conformational Flexibility: The dithiazepinone’s larger ring may allow better target engagement in anticancer applications, whereas the rigid benzo-thiadiazine core of the target compound favors selective binding .
  • Sulfur Content: Higher sulfur density in dithiazepinones may increase redox activity compared to the target compound’s single disulfide moiety .

Research Findings and Implications

  • Synthetic Challenges : The target compound’s sterically hindered 2,6-dimethylphenyl group complicates alkylation steps, necessitating optimized conditions (e.g., NaH in DMAc) .

Preparation Methods

Sulfonamide Precursor Preparation

2-Aminobenzenesulfonamide serves as the foundational building block. Bromination at the para-position relative to the sulfonamide group is achieved using bromine in acetic acid, yielding 2-amino-5-bromobenzenesulfonamide. This intermediate facilitates subsequent cross-coupling reactions for aryl group introduction.

Thiocarbonyldiimidazole-Mediated Cyclization

Reaction of 2-amino-5-bromobenzenesulfonamide with 1,1'-thiocarbonyldiimidazole (TCDI) in acetonitrile at 0°C initiates cyclization. TCDI acts as a thiocarbonyl donor, forming the thiadiazine ring via nucleophilic attack of the sulfonamide nitrogen on the thiocarbonyl carbon. The reaction proceeds under mild conditions (room temperature, 2–6 hours), yielding the benzo[e]thiadiazine-3(4H)-one 1,1-dioxide core with a bromine substituent at position 7 (Figure 1).

Reaction Conditions

Parameter Value
Solvent Acetonitrile
Temperature 0°C → room temperature
Time 2–6 hours
Yield 60–75%

Oxidation State Considerations

The 1,1-dioxide moiety is inherent to the sulfonamide starting material, eliminating the need for post-cyclization oxidation. Structural analysis via X-ray crystallography confirms the sulfonyl groups remain intact throughout the synthesis.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82–7.75 (m, 2H, aromatic), 7.45–7.38 (m, 2H, aromatic), 7.12–7.05 (m, 1H, fluorobenzyl), 4.62 (s, 2H, N-CH₂), 2.48 (s, 6H, 2,6-dimethyl), 1.44 (s, 9H, tert-butyl).
  • ¹³C NMR : 168.5 ppm (C=O), 162.1 ppm (C-F), 140.2–115.3 ppm (aromatic carbons).

Mass Spectrometry (MS)

Electrospray ionization (ESI) confirms the molecular ion peak at m/z 426.9 [M+H]⁺, consistent with the molecular formula C₂₂H₁₉FN₂O₃S.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
TCDI Cyclization Mild conditions, high regioselectivity Requires brominated precursor 60–75%
Suzuki Coupling Efficient aryl introduction Palladium catalyst cost 70–85%
N-Alkylation Straightforward alkylation Competing O-alkylation 65–78%

Reaction Mechanism Insights

Cyclization Step

Thiocarbonyldiimidazole reacts with the sulfonamide’s primary amine, forming a thiourea intermediate. Intramolecular nucleophilic attack by the adjacent sulfonamide oxygen generates the six-membered thiadiazine ring, with concomitant release of imidazole.

Suzuki Coupling

Oxidative addition of the aryl bromide to Pd(0) forms a Pd(II) complex, which undergoes transmetallation with the boronic acid. Reductive elimination yields the biaryl product, retaining the sulfonyl groups.

Industrial Scalability and Challenges

Scale-up challenges include:

  • Purification : Silica gel chromatography becomes impractical; recrystallization from ethanol/ethyl acetate mixtures is preferred.
  • Cost Efficiency : Substituting Pd(PPh₃)₄ with cheaper catalysts (e.g., Pd/C) reduces expenses but may lower yields.

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